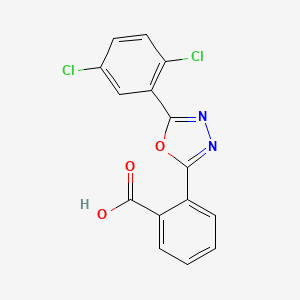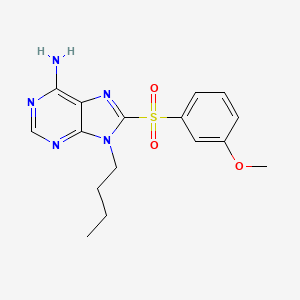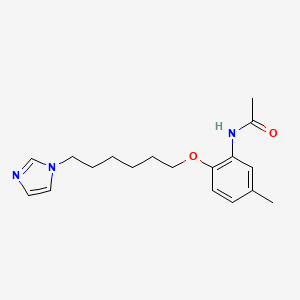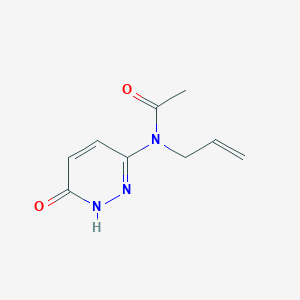![molecular formula C13H17N3O3S B12932349 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide CAS No. 116460-69-6](/img/structure/B12932349.png)
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide typically involves the reaction of 1H-benzimidazole-2-thiol with N,N-bis(2-hydroxyethyl)acetamide under specific conditions. The reaction is usually carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and may require the presence of a catalyst or a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzimidazole ring or the acetamide moiety .
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetamide
- 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethylamine
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
Compared to these similar compounds, 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is unique due to the presence of the N,N-bis(2-hydroxyethyl)acetamide moiety. This structural feature may confer additional biological activity or alter the compound’s physicochemical properties, making it a valuable target for further research and development .
Propiedades
Número CAS |
116460-69-6 |
|---|---|
Fórmula molecular |
C13H17N3O3S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C13H17N3O3S/c17-7-5-16(6-8-18)12(19)9-20-13-14-10-3-1-2-4-11(10)15-13/h1-4,17-18H,5-9H2,(H,14,15) |
Clave InChI |
HUMDQVAZNIXXLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)



![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)
![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)




![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)

